3-(Azepan-2-ylidene-hydrazono)-3H-indol-2-OL

Description

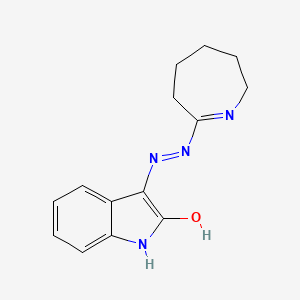

3-(Azepan-2-ylidene-hydrazono)-3H-indol-2-OL is a hydrazone derivative of indol-2-one, characterized by the incorporation of an azepane (7-membered saturated nitrogen heterocycle) moiety into the hydrazone side chain. Its molecular structure combines the planar indole core with a flexible azepane ring, which may enhance conformational adaptability for biological interactions. The compound’s molecular formula is C₁₃H₁₆N₄O₂, with a molecular weight of 260.30 g/mol. Key features include:

- A hydrazono group (–N=N–) bridging the indole and azepane rings.

Properties

Molecular Formula |

C14H16N4O |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

3-(3,4,5,6-tetrahydro-2H-azepin-7-yldiazenyl)-1H-indol-2-ol |

InChI |

InChI=1S/C14H16N4O/c19-14-13(10-6-3-4-7-11(10)16-14)18-17-12-8-2-1-5-9-15-12/h3-4,6-7,16,19H,1-2,5,8-9H2 |

InChI Key |

JFMYIBZUMGIHHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NCC1)N=NC2=C(NC3=CC=CC=C32)O |

Origin of Product |

United States |

Biological Activity

3-(Azepan-2-ylidene-hydrazono)-3H-indol-2-OL is a synthetic compound derived from the indole scaffold, which has gained attention due to its diverse biological activities. The indole structure is known for its ability to interact with various biological targets, leading to a range of pharmacological effects. This article focuses on the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a series of chemical reactions involving hydrazones and indole derivatives. The azepane ring contributes to the compound's unique properties, potentially enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance, compounds related to the indole structure have shown promising results against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| This compound | HT-29 (Colon) | TBD |

| This compound | ZR-75 (Breast) | TBD |

In a comparative study, several indole derivatives were evaluated for their antiproliferative activity, with IC50 values ranging from 2.14 µM to 8.11 µM against different cancer cell lines, indicating that modifications in the indole structure can enhance efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial potential of indole derivatives has also been explored extensively. The compound's structure allows it to act against a variety of pathogens. In vitro studies have indicated that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

Research has shown that modifications in the indole structure can lead to enhanced antimicrobial properties, making these compounds valuable in the development of new antibiotics .

Antioxidant Activity

Indole derivatives are known for their antioxidant properties. The ability of this compound to scavenge free radicals has been assessed using various assays such as DPPH and ABTS.

| Assay Type | Result (%) at 100 µg/mL |

|---|---|

| DPPH | TBD |

| ABTS | TBD |

The antioxidant activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Anticancer Efficacy : A study evaluating a series of hydrazonoindolin derivatives reported that some compounds exhibited IC50 values lower than standard chemotherapeutic agents, suggesting potential for further development as anticancer drugs .

- Antimicrobial Evaluation : Another investigation into the antimicrobial efficacy of indole derivatives found that certain compounds demonstrated significant activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(Azepan-2-ylidene-hydrazono)-3H-indol-2-OL typically involves the reaction of azepan derivatives with hydrazones and indole derivatives. The structural characterization is usually confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These methods provide insights into the compound's molecular structure, confirming the presence of functional groups essential for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative activity against various human cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Colon cancer (HT-29)

- Pancreatic cancer (Panc-1)

The median inhibitory concentration (IC50) values for this compound range from 37 nM to 86 nM across different cell lines, indicating its potency compared to established anticancer drugs like erlotinib, which has an IC50 of approximately 33 nM .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antiproliferative Activity Study :

- Cell Viability Assays :

Comparative Data Table

| Compound | Cell Line | IC50 (nM) | Comments |

|---|---|---|---|

| This compound | MCF-7 | 48 | Effective against breast cancer |

| This compound | A549 | 37 | Strong antiproliferative activity |

| This compound | HT-29 | 54 | Comparable to erlotinib |

| This compound | Panc-1 | 46 | Potent against pancreatic cancer |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations:

- Hydrogen Bonding: The hydroxyl group in 3-(Azepan-2-ylidene-hydrazono)-3H-indol-2-OL enhances polar interactions relative to non-hydroxylated analogs like 5-chloro-3-(propan-2-ylidene) derivatives .

- Conformational Flexibility: The azepane ring provides greater rotational freedom compared to rigid thiazole or benzene rings, which may optimize binding to flexible enzyme active sites .

Q & A

Q. What are the common synthetic routes for preparing 3-(Azepan-2-ylidene-hydrazono)-3H-indol-2-OL and related indole derivatives?

A widely used method involves condensation reactions between isatin derivatives and hydrazine analogs. For example, hydrazone formation can be achieved by reacting isatin (or substituted isatins) with azepane-derived hydrazines under acidic catalysis. A typical protocol uses p-toluenesulfonic acid (p-TSA) in dichloromethane at room temperature, yielding products in high purity after recrystallization from ethanol . Characterization typically includes elemental analysis, NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity .

Q. How can researchers optimize reaction conditions for synthesizing hydrazone-linked indole derivatives?

Key parameters include catalyst loading (e.g., 10 mol% p-TSA), solvent polarity (CH₂Cl₂ or ethanol), and stoichiometric ratios of reactants (e.g., 1:2 molar ratio of isatin to indole derivatives). Reaction progress is monitored via TLC, with typical completion times ranging from 4–24 hours. Post-reaction workup involves filtration and sequential washing with CH₂Cl₂ and ethanol to remove unreacted starting materials .

Q. What analytical techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm) and carbon backbone.

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/S values .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in hydrazone-indole derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Programs like SHELXL refine crystal structures using high-resolution data, while ORTEP-3 generates graphical representations of molecular packing and hydrogen-bonding networks . For example, torsion angles between the azepane ring and indole moiety can clarify stereoelectronic effects .

Q. What mechanistic insights explain the regioselectivity of hydrazone formation in indole derivatives?

The reaction proceeds via acid-catalyzed nucleophilic attack of the hydrazine’s NH₂ group on the isatin carbonyl, forming a hydrazone intermediate. Steric and electronic effects from substituents (e.g., electron-donating groups on indole) influence regioselectivity. Computational studies (DFT) can model transition states to predict dominant pathways .

Q. How do researchers address contradictions in reported synthetic yields for similar compounds?

Discrepancies often arise from variations in catalyst (e.g., p-TSA vs. Lewis acids), solvent polarity, or purification methods. Systematic optimization studies (e.g., Design of Experiments) can identify critical factors. For instance, replacing CH₂Cl₂ with ethanol may improve solubility of polar intermediates, enhancing yields .

Q. What strategies are employed to enhance the bioactivity profile of hydrazone-indole hybrids?

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on the indole ring to improve binding affinity.

- Coordination Chemistry : Chelating metal ions (e.g., Cu²⁺) via the hydrazone moiety for antimicrobial applications .

- Docking Studies : Molecular docking with target proteins (e.g., bacterial enzymes) guides rational design .

Methodological Challenges and Solutions

Q. Why do some synthetic protocols for indole derivatives fail to reproduce reported yields?

Common issues include:

- Impurity in Reagents : Use freshly distilled solvents and recrystallized starting materials.

- Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) when using hygroscopic catalysts like p-TSA .

- Incomplete Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment .

Q. How can researchers validate the tautomeric forms of this compound?

Tautomeric equilibria (e.g., keto-enol) are assessed via:

Q. What advanced techniques are recommended for studying reaction intermediates in hydrazone synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.